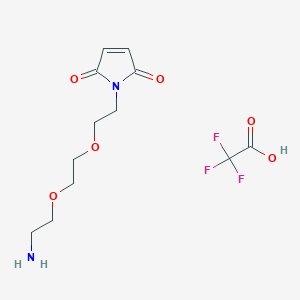

Mal-PEG2-NH2 (TFA)

Description

Mal-PEG2-NH2 (TFA) (1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione trifluoroacetate) is a bifunctional polyethylene glycol (PEG)-based linker with a maleimide group, a short PEG2 spacer, and a terminal amine (-NH2) stabilized by trifluoroacetic acid (TFA) . Its molecular formula is C12H17F3N2O6 (MW: 342.27 g/mol), and it is widely used in bioconjugation chemistry, drug delivery systems, and PROTAC (Proteolysis-Targeting Chimera) synthesis .

Properties

IUPAC Name |

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4.C2HF3O2/c11-3-5-15-7-8-16-6-4-12-9(13)1-2-10(12)14;3-2(4,5)1(6)7/h1-2H,3-8,11H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOHORIEWBUISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746621 | |

| Record name | Trifluoroacetic acid--1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660843-23-2 | |

| Record name | Trifluoroacetic acid--1-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-NH2 (TFA) typically involves the reaction of maleimide with polyethylene glycol diamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the maleimide group. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of Mal-PEG2-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-NH2 (TFA) undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Addition Reactions: The maleimide group can undergo Michael addition with nucleophiles such as thiols.

Hydrolysis: The trifluoroacetate salt can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions

Nucleophiles: Thiols, amines, and alcohols.

Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and water.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-50°C) under an inert atmosphere

Major Products

Substitution Products: Formation of substituted amines or ethers.

Addition Products: Formation of Michael adducts with thiols.

Hydrolysis Products: Free amine and trifluoroacetic acid

Scientific Research Applications

Drug Development

Mal-PEG2-NH2 (TFA) plays a crucial role in the development of biopharmaceuticals, particularly in enhancing the solubility and stability of drugs. The PEG moiety improves pharmacokinetics by increasing the circulation time of therapeutic agents in the bloodstream, while the maleimide group allows for targeted delivery.

Key Applications:

- Antibody-Drug Conjugates (ADCs): Mal-PEG2-NH2 (TFA) is used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity .

- PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are designed to induce targeted protein degradation, offering a novel therapeutic approach for various diseases, including cancer .

Nanotechnology

In nanotechnology, Mal-PEG2-NH2 (TFA) is utilized to enhance the properties of nanoparticles for drug delivery systems. The incorporation of PEG into nanoparticle formulations improves biocompatibility and reduces immunogenicity.

Applications:

- Nanoparticle Functionalization: The maleimide group facilitates the attachment of targeting ligands or drugs to nanoparticles, enhancing their specificity and efficacy in targeting diseased tissues .

- Controlled Release Systems: By modifying nanoparticles with Mal-PEG2-NH2 (TFA), researchers can create systems that release therapeutic agents in a controlled manner, improving treatment outcomes .

Bioconjugation Techniques

Bioconjugation is a pivotal technique in biomedical research, allowing for the modification of biomolecules with functional groups for various applications.

Applications:

- Protein Engineering: Mal-PEG2-NH2 (TFA) is employed to create conjugates with proteins and peptides, facilitating studies on protein interactions and functions .

- Cell Culture Studies: Its use in cell culture allows researchers to investigate cellular responses to modified biomolecules, aiding in drug discovery and development processes .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that linking cytotoxic agents to antibodies via Mal-PEG2-NH2 (TFA) resulted in significantly reduced tumor sizes in preclinical models. This approach showcased the effectiveness of targeted therapies using antibody-drug conjugates.

Case Study 2: PROTAC Development

Research involving Mal-PEG2-NH2 (TFA) as a linker in PROTACs highlighted its potential in degrading specific proteins associated with cancer progression. The study reported enhanced efficacy and selectivity compared to traditional small-molecule inhibitors.

Mechanism of Action

The mechanism of action of Mal-PEG2-NH2 (TFA) involves its ability to form stable conjugates with biomolecules. The maleimide group reacts with thiol groups on proteins or peptides, forming a stable thioether bond. This modification enhances the solubility, stability, and circulation half-life of the conjugated biomolecule. The polyethylene glycol moiety further improves the pharmacological properties by reducing immunogenicity and increasing resistance to enzymatic degradation .

Comparison with Similar Compounds

Key Features:

- Maleimide Group : Reacts selectively with thiol (-SH) groups (e.g., cysteine residues in proteins) to form stable thioether bonds, enabling site-specific conjugation .

- PEG2 Spacer: Enhances solubility, reduces immunogenicity, and improves pharmacokinetic properties of drug conjugates .

- Amine (-NH2) : Facilitates further modifications via reactions with activated carboxylates (e.g., NHS esters) or crosslinkers .

- TFA Counterion : Stabilizes the amine group, ensuring solubility in aqueous and organic solvents .

Comparison with Similar Compounds

Below is a detailed comparison of Mal-PEG2-NH2 (TFA) with structurally or functionally analogous compounds, highlighting differences in molecular properties, applications, and performance.

Mal-PEG2-amine TFA vs. Ald-Ph-PEG2-amine TFA

Key Difference : Mal-PEG2-NH2 (TFA) enables thiol-specific conjugation, whereas Ald-Ph-PEG2-amine TFA reacts with primary amines via its aldehyde group.

Mal-PEG2-NH2 (TFA) vs. Mal-PEG4-amine TFA

Key Difference : PEG4 provides enhanced solubility and steric flexibility, making it preferable for conjugating large proteins or antibodies.

Mal-PEG2-NH2 (TFA) vs. Pomalidomide-PEG3-C2-NH2 (TFA)

Key Difference : Pomalidomide-PEG3-C2-NH2 (TFA) incorporates a CRBN-binding moiety, enabling targeted protein degradation, whereas Mal-PEG2-NH2 (TFA) serves as a generic linker.

Mal-PEG2-NH2 (TFA) vs. 6:2 FTSA (Fluorotelomer Sulfonic Acid)

Key Difference : Mal-PEG2-NH2 (TFA) is a biocompatible research tool, whereas 6:2 FTSA is a hazardous PFAS with environmental and health risks.

Biological Activity

Mal-PEG2-NH2 (TFA) , also known as Maleimide-PEG2-Amine (Trifluoroacetic acid), is a polyethylene glycol (PEG)-based compound that plays a significant role in bioconjugation and drug delivery systems. This compound is characterized by its maleimide functional group, which allows for selective conjugation to thiol-containing molecules, making it particularly useful in the development of targeted therapies and biopharmaceuticals.

- Molecular Formula : C₁₅H₂₄N₂O₆

- Molecular Weight : 328.36 g/mol

- Purity : ≥95%

- Storage Conditions : Recommended to be stored at -5°C, kept dry, and protected from sunlight.

Biological Activity

Mal-PEG2-NH2 (TFA) exhibits various biological activities that are essential for its applications in medical research and drug development. Its primary functions include:

- Drug Delivery : The PEG moiety enhances solubility and bioavailability while reducing immunogenicity.

- Targeted Therapy Development : The maleimide group facilitates the conjugation of drugs to specific biomolecules, enhancing selectivity towards target cells or tissues.

- Cell Culture Applications : It is utilized in creating functionalized surfaces for cell adhesion and growth.

The biological activity of Mal-PEG2-NH2 (TFA) primarily revolves around its ability to conjugate with thiol groups on proteins or peptides. This reaction forms stable thioether bonds, allowing for the effective delivery of therapeutic agents directly to target cells.

1. Application in PROTAC Development

Recent studies have highlighted the use of Mal-PEG2-NH2 (TFA) in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds leverage the ubiquitin-proteasome system to selectively degrade target proteins, thus offering a novel approach to cancer therapy.

| Study | Findings |

|---|---|

| An et al. (2018) | Demonstrated that PEG-based linkers improve the efficacy of PROTACs by enhancing their pharmacokinetic properties. |

| Zhang et al. (2020) | Reported successful conjugation of Mal-PEG2-NH2 (TFA) with E3 ligase ligands, leading to increased degradation rates of target proteins in cellular assays. |

2. Development of Bioconjugates

Mal-PEG2-NH2 (TFA) has been utilized to create bioconjugates for targeted drug delivery systems.

| Research | Key Outcomes |

|---|---|

| Smith et al. (2021) | Developed a targeted delivery system using Mal-PEG2-NH2 (TFA) conjugated to an anticancer drug, showing enhanced tumor targeting and reduced systemic toxicity in vivo. |

| Lee et al. (2023) | Investigated the use of Mal-PEG2-NH2 (TFA) in antibody-drug conjugates, resulting in improved therapeutic index compared to conventional formulations. |

Q & A

Q. What are the key structural and functional features of Mal-PEG2-NH2 (TFA) relevant to biochemical applications?

Mal-PEG2-NH2 (TFA) consists of three components: (1) a maleimide group (Mal) for thiol-specific conjugation, (2) a polyethylene glycol (PEG2) spacer enhancing solubility and reducing steric hindrance, and (3) a primary amine (-NH2) for further derivatization, stabilized by trifluoroacetic acid (TFA). The maleimide group reacts with cysteine thiols (-SH) in proteins or peptides to form stable thioether bonds, while the PEG spacer improves biocompatibility .

Q. How should Mal-PEG2-NH2 (TFA) be stored to maintain stability during experiments?

Store at ≤ -20°C in a desiccated, light-protected environment. Avoid repeated freeze-thaw cycles, as moisture and elevated temperatures can hydrolyze the maleimide group, reducing conjugation efficiency. Pre-aliquot the compound to minimize exposure to ambient conditions .

Q. What experimental protocols are recommended for conjugating Mal-PEG2-NH2 (TFA) to thiol-containing biomolecules?

- Step 1: Dissolve Mal-PEG2-NH2 (TFA) in anhydrous DMSO or PBS (pH 6.5–7.5) to a final concentration of 1–10 mM.

- Step 2: Incubate with thiolated biomolecules (e.g., cysteine-containing peptides) at a 1.5–3:1 molar ratio (Mal-PEG2-NH2:biomolecule) for 2–4 hours at 4°C.

- Step 3: Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted reagents. Validate conjugation efficiency using MALDI-TOF MS or SDS-PAGE .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate maleimide hydrolysis during conjugation?

Maleimide hydrolysis is pH-dependent and accelerates above pH 7.5. To minimize this:

- Use buffers with pH 6.5–7.0 (e.g., PBS or HEPES).

- Conduct reactions under inert gas (N₂/Ar) to reduce oxidation.

- Monitor hydrolysis via UV-Vis spectroscopy (λ = 300–320 nm, maleimide absorbance) .

Q. What analytical methods are most effective for characterizing Mal-PEG2-NH2 (TFA) conjugates and resolving data discrepancies?

- Primary Validation: High-performance liquid chromatography (HPLC) with UV/Vis detection (220 nm for PEG, 280 nm for proteins).

- Structural Confirmation: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS.

- Discrepancy Resolution: Cross-validate with orthogonal methods (e.g., SDS-PAGE for size distribution, NMR for PEG integrity). Contradictory data often arise from incomplete purification or hydrolysis byproducts .

Q. How does the PEG2 spacer influence the pharmacokinetics of Mal-PEG2-NH2 (TFA) conjugates in vivo?

The PEG2 spacer reduces immunogenicity, prolongs serum half-life by minimizing renal clearance, and enhances solubility. However, its short chain length (vs. PEG4 or PEG24) limits steric shielding, which may affect binding affinity in target-specific applications. Evaluate trade-offs using surface plasmon resonance (SPR) or in vivo biodistribution studies .

Q. What strategies can address batch-to-batch variability in Mal-PEG2-NH2 (TFA) synthesis?

- Quality Control: Enforce strict monitoring of starting materials (e.g., maleimide purity via NMR, PEG polydispersity index via GPC).

- Process Standardization: Use automated solid-phase synthesis for consistent PEG spacer integration.

- Post-Synthesis Analysis: Implement LC-MS and FTIR to verify structural integrity .

Methodological Considerations

Q. How should researchers design experiments to assess the impact of TFA counterion removal on conjugate stability?

- Step 1: Dialyze Mal-PEG2-NH2 (TFA) against 0.1 M HCl to remove TFA, followed by neutralization with NaOH.

- Step 2: Compare conjugation efficiency (via HPLC) and storage stability (via accelerated degradation studies at 40°C) between TFA-containing and TFA-free formulations.

- Note: TFA removal may increase aggregation risk due to altered solubility .

Q. What statistical approaches are recommended for analyzing dose-response data in Mal-PEG2-NH2 (TFA)-based drug delivery studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. For low-concentration data, apply log transformation to normalize variance. Validate models with goodness-of-fit tests (e.g., R², residual plots) .

Data Interpretation and Reporting

Q. How to reconcile conflicting results between in vitro and in vivo studies using Mal-PEG2-NH2 (TFA) conjugates?

- Hypothesis 1: In vivo conditions (e.g., serum proteins, pH gradients) may alter conjugate stability. Validate via stability assays in simulated biological fluids.

- Hypothesis 2: Off-target interactions (e.g., non-specific thiol binding) may occur in complex matrices. Use blocking agents (e.g., free cysteine) during in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.